molecular formula C18H24O6 B167150 Butyl phthalyl butyl glycolate CAS No. 85-70-1

Butyl phthalyl butyl glycolate

Cat. No.: B167150
CAS No.: 85-70-1
M. Wt: 336.4 g/mol
InChI Key: GOJCZVPJCKEBQV-UHFFFAOYSA-N
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Description

Butyl phthalyl butyl glycolate is a chemical compound with the molecular formula C18H24O6. It is commonly used as a plasticizer in the production of polyvinyl chloride (PVC) and other polymers. This compound is known for its ability to enhance the flexibility and durability of plastic materials .

Preparation Methods

Synthetic Routes and Reaction Conditions: Butyl phthalyl butyl glycolate is typically synthesized through the esterification of phthalic anhydride with butyl alcohol and butoxycarbonylmethyl alcohol. The reaction is catalyzed by concentrated sulfuric acid and carried out at temperatures ranging from 120°C to 150°C .

Industrial Production Methods: In industrial settings, the production of butoxycarbonylmethyl butyl phthalate involves large-scale esterification processes. The reaction mixture is continuously stirred and heated to ensure complete conversion of the reactants. The product is then purified through distillation and recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: Butyl phthalyl butyl glycolate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Butyl phthalyl butyl glycolate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of butoxycarbonylmethyl butyl phthalate involves its interaction with polymer chains, increasing their flexibility and reducing brittleness. At the molecular level, it disrupts the intermolecular forces between polymer chains, allowing them to move more freely. This compound also interacts with cellular receptors and enzymes, potentially affecting cellular processes and signaling pathways .

Comparison with Similar Compounds

  • Di-n-butyl phthalate (DBP)
  • Diethyl phthalate (DEP)
  • Dimethyl phthalate (DMP)
  • Di(2-ethylhexyl) phthalate (DEHP)

Comparison: Butyl phthalyl butyl glycolate is unique due to its butoxycarbonylmethyl group, which imparts distinct physical and chemical properties compared to other phthalates. It offers better plasticizing efficiency and stability, making it a preferred choice in certain applications .

Properties

IUPAC Name

2-O-(2-butoxy-2-oxoethyl) 1-O-butyl benzene-1,2-dicarboxylate
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InChI

InChI=1S/C18H24O6/c1-3-5-11-22-16(19)13-24-18(21)15-10-8-7-9-14(15)17(20)23-12-6-4-2/h7-10H,3-6,11-13H2,1-2H3
Source PubChem
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InChI Key

GOJCZVPJCKEBQV-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)COC(=O)C1=CC=CC=C1C(=O)OCCCC
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O6
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DSSTOX Substance ID

DTXSID7023938
Record name 1,2-Benzenedicarboxylic acid, 2-butoxy-2-oxoethyl butyl ester
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Molecular Weight

336.4 g/mol
Source PubChem
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Physical Description

Insoluble in water (8.8 mg/L at 25 deg C); [ChemIDplus] Colorless odorless liquid; [HSDB]
Record name Butyl glycolyl butyl phthalate
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Boiling Point

345 °C
Record name BUTYL GLYCOLYL BUTYL PHTHALATE
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Flash Point

390 °F (199 °C) (Open cup)
Record name BUTYL GLYCOLYL BUTYL PHTHALATE
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Solubility

Phthalate esters are soluble to various extents in many common organic solvents and oils, but have a relatively low solubility in water. /Phthalate esters/
Record name BUTYL GLYCOLYL BUTYL PHTHALATE
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Density

1.097
Record name BUTYL GLYCOLYL BUTYL PHTHALATE
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Vapor Density

11.6 (Air = 1)
Record name BUTYL GLYCOLYL BUTYL PHTHALATE
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Vapor Pressure

0.00000707 [mmHg], Vapor pressures for phthalate esters are extremely low, contributing much to their thermal stability in plastics. /Phthalate esters/
Record name Butyl glycolyl butyl phthalate
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Color/Form

COLORLESS LIQUID

CAS No.

85-70-1
Record name Butyl phthalyl butyl glycolate
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Record name Butyl glycolyl butyl phthalate
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Record name 1,2-Benzenedicarboxylic acid, 1-(2-butoxy-2-oxoethyl) 2-butyl ester
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Record name Butoxycarbonylmethyl butyl phthalate
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Record name BUTOXYCARBONYLMETHYL BUTYL PHTHALATE
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Record name BUTYL GLYCOLYL BUTYL PHTHALATE
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Melting Point

BELOW -35 °C
Record name BUTYL GLYCOLYL BUTYL PHTHALATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of Butyl phthalyl butyl glycolate in dental tissue conditioners?

A1: BPBG acts as a plasticizer in dental tissue conditioners, which are composed of poly(ethyl methacrylate) (PEMA) powder and a plasticizer/ethanol liquid mixture []. The addition of BPBG enhances the material's flexibility and workability, allowing dentists to create comfortable temporary prosthetics and coverings.

Q2: Are there alternative plasticizers to BPBG in tissue conditioners, and how do they compare?

A4: Yes, alternatives like dibutyl phthalate (DBP) and benzyl benzoate are also used []. Studies show that these plasticizers influence gelation time differently. The order of gelation times was observed as benzyl benzoate < DBP < BPBG []. This suggests that the choice of plasticizer can be tailored based on the desired handling characteristics of the tissue conditioner.

Q3: What is the primary concern regarding the use of BPBG and other phthalate plasticizers?

A4: The main concern with phthalate plasticizers like BPBG is their potential for leaching from the material into the oral environment []. This raises concerns about biocompatibility, particularly regarding potential estrogenic activity and cytotoxicity associated with phthalates.

Q4: Are there studies comparing the leachability of BPBG to alternative plasticizers?

A6: Yes, research compared the leachability of BPBG and acetyl tributyl citrate (ATBC) from tissue conditioners using various food-simulating liquids []. The study found that both plasticizers leached most in coconut oil, suggesting potential impacts on tissue conditioner longevity depending on dietary factors.

Q5: What are the implications of plasticizer leaching from tissue conditioners?

A7: Plasticizer leaching can lead to increased hardness of the tissue conditioner over time [], potentially impacting its comfort and functionality. This highlights the need for further research into plasticizers with lower leachability and improved biocompatibility.

Q6: Has BPBG been studied for toxicity in other cell types besides hepatocytes?

A8: Yes, BPBG was tested for toxicity on rat cerebellar fibroblasts []. Interestingly, it did not exhibit significant toxicity compared to other phthalates like butylbenzyl phthalate, suggesting cell-type specific responses to phthalate exposure.

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